2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL
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Overview
Description
MMV000570 is a chemical compound identified as a potential inhibitor of the Coenzyme A synthesis pathway in the malaria parasite Plasmodium falciparum . This pathway is essential for the survival and proliferation of the parasite, making MMV000570 a promising candidate for anti-malarial drug development .
Preparation Methods
The synthesis of MMV000570 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the research institutions or companies that developed the compound. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes .
Chemical Reactions Analysis
MMV000570 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. .
Scientific Research Applications
MMV000570 has several scientific research applications:
Chemistry: It is used as a tool to study the Coenzyme A synthesis pathway and its inhibition in Plasmodium falciparum.
Biology: It helps in understanding the biological processes and survival mechanisms of malaria parasites.
Industry: It can be used in the development of diagnostic tools and treatments for malaria.
Mechanism of Action
MMV000570 exerts its effects by inhibiting the Coenzyme A synthesis pathway in Plasmodium falciparum. This pathway is crucial for the parasite’s energy production and lipid metabolism. The compound targets specific enzymes in the pathway, such as phosphopantetheine adenylyltransferase and dephospho Coenzyme A kinase, leading to the disruption of Coenzyme A synthesis and ultimately the death of the parasite .
Comparison with Similar Compounds
MMV000570 is unique in its specific inhibition of the Coenzyme A synthesis pathway in Plasmodium falciparum. Similar compounds include:
MMV000571: Another inhibitor of the Coenzyme A synthesis pathway with a slightly different structure and potency.
MMV000572: A compound with similar anti-malarial activity but different molecular targets.
MMV000573: A structurally related compound with broader anti-parasitic activity.
These compounds highlight the chemical diversity and potential of MMV000570 as a starting point for developing new anti-malarial drugs .
Properties
Molecular Formula |
C18H18N2O |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(4-ethylanilino)-4-methylquinolin-7-ol |
InChI |
InChI=1S/C18H18N2O/c1-3-13-4-6-14(7-5-13)19-18-10-12(2)16-9-8-15(21)11-17(16)20-18/h4-11,21H,3H2,1-2H3,(H,19,20) |
InChI Key |
TXAHZBLJKKTYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)O)C(=C2)C |
Origin of Product |
United States |
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